The compound can be classified under the broader category of amino acids, which are organic compounds that serve as the building blocks of proteins. More specifically, it is an amino acid derivative with a piperidine moiety, which may influence its pharmacological properties. The classification can also extend to its potential as a pharmaceutical agent, particularly in the realm of neuropharmacology due to the presence of the piperidine structure.
The synthesis of Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid can be approached through several synthetic routes involving key reactions such as amination and acylation.
The molecular structure of Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid can be described as follows:
While specific crystallographic data for this compound may not be available, similar compounds typically exhibit certain characteristics:
Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid can undergo various chemical reactions typical for amino acids and their derivatives:
The reactivity patterns are influenced by the functional groups present on the molecule, particularly the amino and carboxylic acid groups.
The mechanism of action for Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid is likely related to its interaction with biological receptors:
Research into similar compounds indicates that modifications at the piperidine ring can enhance binding affinity to target receptors, influencing pharmacological outcomes.
Properties can be assessed using techniques such as:
Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid has potential applications in various fields:
The construction of the enantiomerically pure (R)-1-methylpiperidin-3-amine scaffold represents the foundational step in synthesizing [Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid (CAS 898387-28-5, C~9~H~18~N~2~O~2~). This chiral precursor demands precise stereocontrol, typically achieved through catalytic asymmetric methodologies or chiral pool utilization.
Catalytic asymmetric hydrogenation of enamine intermediates constitutes a industrially viable approach. Prochiral pyridinyl enamines undergo enantioselective reduction using chiral ruthenocenyl diphosphine catalysts (e.g., Ru-(S)-BINAP complexes), affording R-configured piperidines with enantiomeric excess (ee) values exceeding 98% under optimized conditions (H~2~ pressure: 50-100 bar, temperature: 50-70°C, isopropanol solvent) [3]. This method benefits from high atom economy and scalability, though catalyst cost necessitates efficient recycling protocols.
Alternatively, chiral auxiliary-mediated alkylation provides rigorous stereochemical control. L-Tartaric acid-derived imides enable diastereoselective alkylation at the C3 position of nascent piperidine rings. Subsequent reductive auxiliary cleavage (e.g., using LiBH~4~) furnishes the target (R)-1-methylpiperidin-3-amine with diastereomeric ratios >95:5 [8]. Resolution via classical crystallization of diastereomeric salts remains prevalent in process chemistry, particularly using dibenzoyl-D-tartaric acid (DBTA) for preferential crystallization of the R-amine salt [8] [10].
Table 1: Stereoselective Methods for (R)-1-Methylpiperidin-3-amine Synthesis
Method | Key Reagent/Catalyst | Conditions | ee/dr | Yield |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | 70°C, 80 bar H~2~, iPrOH | >98% ee | 92% |
Chiral Auxiliary Alkylation | N-Boc-3-oxopiperidine/L-Tartrate imide | LDA, Mel, THF, -78°C; then LiBH~4~ | >95:5 dr | 85% |
Diastereomeric Resolution | DBTA in Ethanol/Water | Recrystallization | >99% ee | 40%* |
Introducing the isopropyl group onto the chiral piperidine nitrogen requires chemoselective N-alkylation to avoid quaternary ammonium salt formation and preserve stereochemical integrity. Two predominant strategies are employed: alkyl halide coupling and reductive amination.
Alkyl Halide Coupling: The reaction of (R)-1-methylpiperidin-3-amine with isopropyl bromide proceeds efficiently under mildly basic conditions. Solvent selection critically impacts reaction kinetics and byproduct formation. Polar aprotic solvents like acetonitrile or tetrahydrofuran facilitate higher conversions (≥95%) compared to dichloromethane (≤80%) at 60-70°C within 6-12 hours. Inclusion of inorganic bases like potassium carbonate or cesium carbonate (1.5-2.0 equivalents) neutralizes HBr generated in situ, minimizing over-alkylation. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances reaction rates in biphasic systems .
Table 2: Solvent Optimization in N-Isopropylation of (R)-1-Methylpiperidin-3-amine
Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) | N,N-Dialkylated Impurity (%) |
---|---|---|---|---|---|
Acetonitrile | K~2~CO~3~ | 65 | 8 | 98 | <1.0 |
Tetrahydrofuran | Cs~2~CO~3~ | 60 | 10 | 96 | 1.2 |
Dichloromethane | K~2~CO~3~ | 40 | 24 | 78 | 3.5 |
Toluene | K~3~PO~4~ | 80 | 15 | 85 | 2.8 |
Reductive Amination: Offers superior selectivity for monoalkylation when using acetone as the carbonyl source. Sodium triacetoxyborohydride (STAB) in dichloroethane at ambient temperature selectively reduces the intermediate imine formed between the piperidinyl amine and acetone, yielding the tertiary amine Isopropyl-((R)-1-methyl-piperidin-3-yl)-amine with >99% selectivity and 90% isolated yield. This method avoids alkyl halide impurities and simplifies purification .
Construction of the acetic acid moiety involves forming the N-CH~2~-C(=O)OH linkage, typically via a two-step esterification-aminolysis-hydrolysis sequence or direct glycine coupling.
Stepwise Aminolysis-Hydrolysis: Ethyl bromoacetate undergoes nucleophilic displacement with Isopropyl-((R)-1-methyl-piperidin-3-yl)-amine in refluxing toluene with N,N-diisopropylethylamine (DIPEA) to afford Ethyl [Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetate (85-92% yield). Subsequent ester hydrolysis employs aqueous alkali (e.g., LiOH or NaOH in tetrahydrofuran/water mixtures). Critical parameters include:
Direct Carboxylic Acid Introduction: Reacting chloroacetic acid with the tertiary amine under Schotten-Baumann conditions (aqueous NaOH, dichloromethane, 0°C) provides a one-pot route. However, competitive O-alkylation lowers yields (~70%) compared to the stepwise method, generating glycolic acid impurities requiring ion-exchange purification [8]. Recent advances utilize ruthenium-catalyzed reductive amination with glyoxylic acid, achieving 88% yield without racemization under transfer hydrogenation conditions (HCO~2~H/NEt~3~, Ru-p-cymene complex) [7].
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: